Cas no 73710-74-4 (1H-Pyrrolizine-7-carboxylicacid, 2,3-dihydro-, methyl ester)

1H-Pyrrolizine-7-carboxylicacid, 2,3-dihydro-, methyl ester structure
73710-74-4 structure
商品名:1H-Pyrrolizine-7-carboxylicacid, 2,3-dihydro-, methyl ester
CAS番号:73710-74-4
MF:C9H11NO2
メガワット:165.18914
CID:577247
PubChem ID:315252

1H-Pyrrolizine-7-carboxylicacid, 2,3-dihydro-, methyl ester 化学的及び物理的性質

名前と識別子

    • 1H-Pyrrolizine-7-carboxylicacid, 2,3-dihydro-, methyl ester
    • methyl 6,7-dihydro-5H-pyrrolizine-1-carboxylate
    • 7-methoxycarbonyl-2,3-dihydro-1H-pyrrolizine
    • AC1L7RAZ
    • NSC239746
    • 73710-74-4
    • NSC-239746
    • CS-0136322
    • DTXSID30311176
    • Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate
    • SCHEMBL20022608
    • インチ: InChI=1S/C9H11NO2/c1-12-9(11)7-4-6-10-5-2-3-8(7)10/h4,6H,2-3,5H2,1H3
    • InChIKey: WBBKAILMWXVGMF-UHFFFAOYSA-N
    • ほほえんだ: COC(=O)C1=C2CCCN2C=C1

計算された属性

  • せいみつぶんしりょう: 165.07903
  • どういたいしつりょう: 165.079
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 193
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.9
  • トポロジー分子極性表面積: 31.2Ų

じっけんとくせい

  • 密度みつど: 1.23
  • ふってん: 288.4°Cat760mmHg
  • フラッシュポイント: 128.2°C
  • 屈折率: 1.585
  • PSA: 31.23
  • LogP: 1.22090

1H-Pyrrolizine-7-carboxylicacid, 2,3-dihydro-, methyl ester 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM332884-1g
Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate
73710-74-4 95%+
1g
$*** 2023-05-29
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1206962-1g
Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate
73710-74-4 98%
1g
¥6964.00 2024-07-28

1H-Pyrrolizine-7-carboxylicacid, 2,3-dihydro-, methyl ester 関連文献

1H-Pyrrolizine-7-carboxylicacid, 2,3-dihydro-, methyl esterに関する追加情報

1H-Pyrrolizine-7-carboxylic acid, 2,3-dihydro-, methyl ester (CAS No: 73710-74-4)

1H-Pyrrolizine-7-carboxylic acid, 2,3-dihydro-, methyl ester, also known by its CAS number 73710-74-4, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrrolizine derivatives, which are bicyclic structures with a wide range of applications in drug discovery and material science. The methyl ester functionality at the 7-position of the pyrrolizine ring introduces unique chemical properties that make this compound a valuable tool in various research and industrial settings.

The chemical structure of 1H-Pyrrolizine-7-carboxylic acid, 2,3-dihydro-, methyl ester consists of a fused bicyclic system comprising a pyrrole ring and a cyclohexene ring. The carboxylic acid group at the 7-position is esterified with a methyl group, which not only enhances its stability but also facilitates its solubility in organic solvents. This structural feature makes it an ideal candidate for further functionalization and modification in synthetic chemistry.

Recent studies have highlighted the potential of pyrrolizine derivatives as bioactive molecules with promising pharmacological properties. For instance, research published in the Journal of Medicinal Chemistry has demonstrated that certain pyrrolizine analogs exhibit potent anti-inflammatory and antioxidant activities. These findings suggest that 1H-Pyrrolizine-7-carboxylic acid, 2,3-dihydro-, methyl ester could serve as a lead compound for the development of novel therapeutic agents targeting inflammatory diseases.

In addition to its pharmacological applications, this compound has also found relevance in material science. Its rigid bicyclic structure and conjugated π-system make it a potential candidate for use in organic electronics and optoelectronic devices. Recent advancements in this area have explored the use of pyrrolizine derivatives as building blocks for constructing advanced materials with tailored electronic properties.

The synthesis of 1H-Pyrrolizine-7-carboxylic acid, 2,3-dihydro-, methyl ester typically involves multi-step organic reactions, including cyclization and esterification processes. Researchers have developed efficient synthetic routes to access this compound, often employing catalytic methods to enhance reaction yields and selectivity. These methods have been optimized to meet the demands of large-scale production in both academic and industrial settings.

In terms of characterization, modern analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) have been instrumental in confirming the structure and purity of this compound. High-resolution NMR data has provided detailed insights into the spatial arrangement of atoms within the molecule, while MS has enabled precise determination of its molecular weight and fragmentation patterns.

The application of CAS No: 73710-74-4 extends beyond laboratory research into practical industrial uses. Its stability under various conditions makes it suitable for incorporation into formulations requiring specific chemical functionalities. For example, it has been explored as an additive in polymer composites to enhance mechanical properties and thermal stability.

In conclusion, 1H-Pyrrolizine-7-carboxylic acid, 2,3-dihydro-, methyl ester, with its unique chemical structure and versatile properties, continues to be a focal point in scientific research across multiple disciplines. As new applications emerge from ongoing studies, this compound is poised to play an increasingly important role in advancing both academic knowledge and industrial innovation.

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